3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine
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Overview
Description
3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine is a heterocyclic compound with the molecular formula C9H7Cl2N5S and a molecular weight of 288.16 g/mol This compound is characterized by the presence of both pyrazine and pyridine rings, which are connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine typically involves the reaction of 2-amino-3-chloropyridine-4-thiol with 6-chloropyrazin-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to maintain the stability of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloropyridine: A precursor in the synthesis of the target compound.
6-Chloropyrazin-2-amine: Another precursor used in the synthesis.
3-((2-Amino-3-chloropyridin-4-yl)thio)-pyrazine: A structurally similar compound lacking the chlorine atom on the pyrazine ring.
Uniqueness
3-((2-Amino-3-chloropyridin-4-yl)thio)-6-chloropyrazin-2-amine is unique due to the presence of both chlorine and sulfur atoms, which can significantly influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Properties
IUPAC Name |
3-(2-amino-3-chloropyridin-4-yl)sulfanyl-6-chloropyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,12,14)(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLJLHMBVQJFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1SC2=NC=C(N=C2N)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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